1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a benzoylphenoxy group and a benzenesulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent under basic conditions to form the benzoylphenoxy intermediate.
Piperazine Derivative Formation: The next step involves the sulfonylation of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step is the coupling of the benzoylphenoxy intermediate with the sulfonylated piperazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylphenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl piperazine moiety could interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzoylphenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the sulfonyl group, which may affect its binding affinity and specificity.
1-(4-Benzoylphenoxy)-3-[4-(methylsulfonyl)piperazin-1-yl]propan-2-ol: Contains a methylsulfonyl group instead of a benzenesulfonyl group, potentially altering its pharmacokinetic properties.
Uniqueness
1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is unique due to the presence of both benzoylphenoxy and benzenesulfonyl piperazine moieties, which may confer distinct biological activities and binding properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c29-23(19-27-15-17-28(18-16-27)34(31,32)25-9-5-2-6-10-25)20-33-24-13-11-22(12-14-24)26(30)21-7-3-1-4-8-21/h1-14,23,29H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLCDMUWGKKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.